
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is an organic compound with the molecular formula C₇H₁₃NO₂ It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a cyanomethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, cyanomethyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with cyanomethyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2,2-dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: The cyanomethyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2,2-Dimethylpropanoic acid and cyanomethyl alcohol.
Reduction: 2,2-Dimethylpropanoic acid and cyanomethylamine.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of propanoic acid, 2,2-dimethyl-, cyanomethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors in biological systems. The cyanomethyl group can also participate in biochemical reactions, leading to the formation of bioactive intermediates.
相似化合物的比较
Similar Compounds
- Propanoic acid, 2,2-dimethyl-, methyl ester
- Propanoic acid, 2,2-dimethyl-, ethyl ester
- Propanoic acid, 2,2-dimethyl-, propyl ester
Uniqueness
Propanoic acid, 2,2-dimethyl-, cyanomethyl ester is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other esters of 2,2-dimethylpropanoic acid, which may not exhibit the same range of reactions or applications.
属性
CAS 编号 |
59463-52-4 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC 名称 |
cyanomethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)6(9)10-5-4-8/h5H2,1-3H3 |
InChI 键 |
MCRPXCOKQLCVRC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Butane-1-sulfinyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14601271.png)
![1-(3,4-Dichlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14601284.png)

![Ethyl 9a-hydroxy-3-oxo-2-(propan-2-yl)octahydro[1,3]oxazolo[3,2-a]azepine-2-carboxylate](/img/structure/B14601291.png)
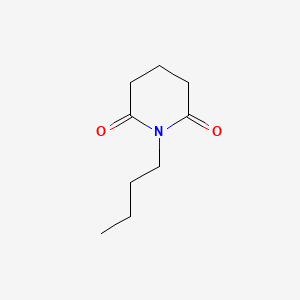
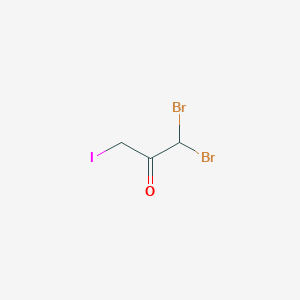
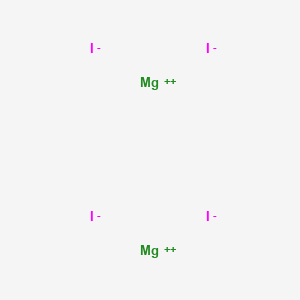
![5-Ethoxy-3-methyl-4,7-dioxabicyclo[4.1.0]heptan-2-one](/img/structure/B14601311.png)
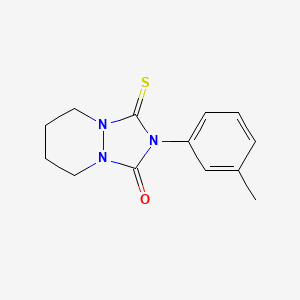
![Azulene, 1,3-bis[(4-methylphenyl)thio]-](/img/structure/B14601319.png)
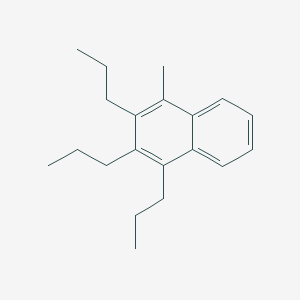
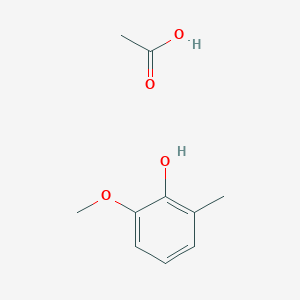
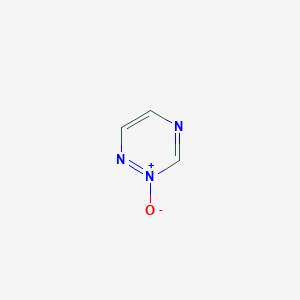
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)
